molecular formula C9H8N4S2 B2769337 N-[4-(2-thienyl)-2-pyrimidinyl]thiourea CAS No. 439096-95-4

N-[4-(2-thienyl)-2-pyrimidinyl]thiourea

Cat. No.: B2769337
CAS No.: 439096-95-4
M. Wt: 236.31
InChI Key: POTPPCPRBDFTRJ-UHFFFAOYSA-N
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Description

N-[4-(2-thienyl)-2-pyrimidinyl]thiourea is a chemical reagent of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Thiourea derivatives are frequently explored for their potent biological activities. Recent studies on structurally similar compounds have demonstrated that these molecules can function as effective inhibitors of key bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are established targets for antibiotics . Other thiourea compounds have been shown to exhibit a unique mechanism of action against Mycobacterium tuberculosis by inhibiting a membrane-bound Δ9-stearoyl acyl carrier protein desaturase (DesA3), thereby disrupting the synthesis of oleic acid and mycolic acids essential for the bacterial cell wall . Researchers are actively synthesizing and evaluating novel thiourea derivatives tagged with heterocyclic moieties (like thiadiazole and imidazole) for their efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains . This body of research validates thiourea as a privileged scaffold in antibiotic discovery. This product, this compound, is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-thiophen-2-ylpyrimidin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S2/c10-8(14)13-9-11-4-3-6(12-9)7-2-1-5-15-7/h1-5H,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTPPCPRBDFTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Overview of General Thiourea (B124793) Synthesis Approaches

Thiourea and its derivatives are pivotal intermediates and target molecules in organic synthesis, with applications ranging from pharmaceuticals to material science. The synthesis of thioureas can be broadly categorized into several key approaches. One of the most prevalent methods is the reaction of an amine with an isothiocyanate. This reaction is typically straightforward and proceeds with high yields.

Another common method involves the use of thiophosgene (B130339) or its equivalents, which react with primary amines to form the corresponding isothiocyanates in situ, followed by reaction with another amine to yield unsymmetrical thioureas. Alternative approaches include the reaction of amines with carbon disulfide to form dithiocarbamate (B8719985) salts, which can then be converted to isothiocyanates or directly to thioureas. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

Specific Synthetic Routes to N-[4-(2-thienyl)-2-pyrimidinyl]thiourea and its Analogs

The synthesis of this compound primarily hinges on the initial construction of the 2-amino-4-(2-thienyl)pyrimidine intermediate. This key building block is then converted to the target thiourea derivative.

Isothiocyanate-Amine Condensation Reactions

The most direct and widely employed method for the synthesis of this compound and its analogs is the condensation reaction between 2-amino-4-(2-thienyl)pyrimidine and a suitable isothiocyanate precursor. nih.govrsc.org This reaction involves the nucleophilic attack of the amino group of the pyrimidine (B1678525) on the electrophilic carbon atom of the isothiocyanate.

The isothiocyanate can be generated in situ from a corresponding acyl chloride and a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. nih.gov This in situ generation is often preferred to avoid handling potentially unstable isothiocyanates. The subsequent addition of the 2-amino-4-(2-thienyl)pyrimidine to the reaction mixture leads to the formation of the desired N-acyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea.

A general representation of this two-step, one-pot synthesis is depicted below:

Step 1: Formation of Acyl Isothiocyanate R-COCl + KSCN → R-CO-NCS + KCl

Step 2: Formation of N-Acyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea R-CO-NCS + 2-Amino-4-(2-thienyl)pyrimidine → R-CO-NH-C(S)-NH-(4-(2-thienyl)pyrimidin-2-yl)

This method allows for the introduction of a wide variety of substituents (R groups) on the acyl portion of the thiourea, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Cyclization Reactions for Pyrimidinyl-Thiourea Formation

For instance, a chalcone (B49325) derived from 2-acetylthiophene (B1664040) and a substituted benzaldehyde (B42025) can be reacted with thiourea in the presence of a base, such as potassium hydroxide (B78521) in ethanol, to yield a 4,6-disubstituted-2-thioxopyrimidine. Subsequent modification of the thioxo group to an amino group would provide the desired 2-amino-4-(2-thienyl)pyrimidine intermediate.

While this method primarily focuses on the pyrimidine ring construction, the use of thiourea in the cyclization step can directly lead to a 2-thioxopyrimidine, which can be a precursor for further derivatization, including the eventual formation of the target thiourea derivative through different synthetic manipulations.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its analogs is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and reaction time.

For the isothiocyanate-amine condensation, solvents such as acetone, acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly used. The reaction is often carried out at room temperature or with gentle heating to ensure complete conversion without promoting side reactions. The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), has been shown to improve the yield and reaction rate in the formation of N-acyl thiourea derivatives. researchgate.net

The table below summarizes typical reaction conditions and yields for the synthesis of pyrimidine-linked acyl thiourea derivatives, which are analogous to the target compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of Pyrimidine-Linked Acyl Thiourea Derivatives

Entry Solvent Temperature (°C) Time (h) Catalyst Yield (%)
1 Acetone Reflux 4 None 65
2 Acetonitrile 50 3 None 72
3 THF Room Temp 12 None 68
4 Acetone Reflux 2 TBAB 85

Derivatization Strategies for Structural Modification

Structural modification of this compound is crucial for exploring its chemical space and for optimizing its biological activity. Derivatization can be targeted at the thienyl moiety, the pyrimidine ring, or the thiourea linker.

Introduction of Substituents on Thienyl and Pyrimidinyl Moieties

The introduction of substituents on the thienyl and pyrimidinyl rings can significantly influence the physicochemical properties and biological activity of the final compound.

Thienyl Moiety Modification: Substituents can be introduced on the thiophene (B33073) ring of the starting material, 2-acetylthiophene, prior to its use in the pyrimidine synthesis. This allows for the preparation of analogs with various functional groups on the thienyl ring. For example, halogenation or nitration of 2-acetylthiophene can provide precursors for further functionalization through cross-coupling reactions.

Pyrimidine Moiety Modification: The pyrimidine ring offers several positions for substitution. For instance, starting with a substituted β-ketoester or chalcone in the initial cyclization reaction can lead to analogs with substituents at the 5- or 6-positions of the pyrimidine ring. Furthermore, the 2-amino group of the 2-amino-4-(2-thienyl)pyrimidine intermediate can be a site for derivatization, although this would prevent the subsequent formation of the thiourea at that position. However, if other amino groups are present on the pyrimidine ring, they can be selectively functionalized.

The following table provides examples of how the introduction of different substituents on analogous pyrimidine-thiourea scaffolds can affect biological activity, highlighting the importance of such derivatization strategies.

Table 2: Effect of Substituents on the Biological Activity of Pyrimidine-Thiourea Analogs

Compound Substituent on Pyrimidine Substituent on Acyl Moiety Target IC50 (µM)
1 4-(4-methylphenyl) 4-bromophenyl α-amylase 1.662
2 4-(4-chlorophenyl) 4-methylphenyl α-amylase 1.509
3 4-(4-methoxyphenyl) 3,4-dimethoxyphenyl Proteinase K 1.814
4 4-phenyl Cyclohexyl α-amylase 1.521

Synthesis of Novel Hybrid Scaffolds Incorporating this compound

The development of novel hybrid molecular scaffolds that incorporate the this compound moiety is a significant area of interest in medicinal chemistry. These hybrid structures are created by covalently linking the core thiourea derivative with other pharmacologically relevant heterocyclic systems. The synthetic strategies employed are designed to be efficient and versatile, often involving multi-step reactions that culminate in the formation of the thiourea bridge.

The primary synthetic approach involves the reaction of a key intermediate, 2-amino-4-(2-thienyl)pyrimidine, with a variety of isothiocyanates. This nucleophilic addition reaction is a robust and widely used method for forming thiourea linkages. nih.gov The isothiocyanates themselves are often complex molecules, prepared in situ or as stable intermediates, which introduce the second heterocyclic component into the final hybrid scaffold.

Synthesis of Sulphonyl-Thiourea Hybrids

One prominent class of hybrid scaffolds involves the integration of a sulphonyl group, leading to sulphonyl-thiourea derivatives. A common pathway for this synthesis involves a one-pot procedure where a substituted 2-aminopyrimidine (B69317) is reacted with an appropriate sulphonyl isothiocyanate. nih.gov

For example, the synthesis of N-[4-(2-thienyl)-2-pyrimidinyl]-N'-(p-toluenesulphonyl)thiourea is achieved by first preparing p-toluene sulphonyl isothiocyanate in situ. This is accomplished by reacting p-toluene sulphonyl chloride with a thiocyanate salt, such as sodium thiocyanate, in the presence of a base like pyridine (B92270). nih.gov The resulting isothiocyanate is then directly reacted with 2-amino-4-(2-thienyl)pyrimidine. The reaction mixture is typically stirred at room temperature for an extended period to ensure completion. The final product is isolated by precipitation upon pouring the reaction mixture into crushed ice and adjusting the pH. nih.gov

Table 1: Reaction Scheme for Sulphonyl-Thiourea Hybrid Synthesis

StepReactantsReagents/ConditionsIntermediate/Product
1 p-Toluene sulphonyl chloride, Sodium thiocyanatePyridine, Room Temperature, 4hIn situ generation of p-Toluene sulphonyl isothiocyanate
2 2-Amino-4-(2-thienyl)pyrimidine, p-Toluene sulphonyl isothiocyanateRoom Temperature, 24hN-[4-(2-thienyl)-2-pyrimidinyl]-N'-(p-toluenesulphonyl)thiourea

Synthesis of Acyl-Thiourea Hybrids

Another important category of hybrid molecules is the acyl-thiourea derivatives. The synthesis of these compounds follows a similar logic, involving the reaction of 2-amino-4-(2-thienyl)pyrimidine with an acyl isothiocyanate. nih.gov The acyl isothiocyanate is typically generated from a corresponding carboxylic acid.

The general synthetic pathway begins with the conversion of a selected carboxylic acid (which may itself contain a heterocyclic ring) into an acyl chloride using a reagent like thionyl chloride. nih.gov The acyl chloride is then reacted with a thiocyanate salt, such as potassium thiocyanate, to yield the acyl isothiocyanate intermediate. This intermediate is not usually isolated but is reacted directly with 2-amino-4-(2-thienyl)pyrimidine. The nucleophilic amino group of the pyrimidine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the desired pyrimidine-linked acyl-thiourea hybrid scaffold. nih.gov

Table 2: General Pathway for Acyl-Thiourea Hybrid Synthesis

StepStarting MaterialReagentsIntermediate
1 Carboxylic Acid (R-COOH)Thionyl Chloride (SOCl₂)Acyl Chloride (R-COCl)
2 Acyl Chloride (R-COCl)Potassium Thiocyanate (KSCN)Acyl Isothiocyanate (R-CONCS)
3 Acyl Isothiocyanate, 2-Amino-4-(2-thienyl)pyrimidineNucleophilic AdditionN-Acyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea

Synthesis of Thiazole-Thiourea Hybrids

Hybrid scaffolds combining the this compound core with a thiazole (B1198619) ring represent another synthetic target. The construction of these molecules can be approached by condensing an aminothiazole derivative with an isothiocyanate derived from 2-amino-4-(2-thienyl)pyrimidine. nih.gov

Alternatively, a more direct route involves reacting 2-amino-4-(2-thienyl)pyrimidine with a pre-formed thiazole-containing isothiocyanate. The synthesis of these hybrid structures leverages the well-established reactivity of amines and isothiocyanates to create a diverse range of complex molecules with potential biological applications. nih.gov The reaction conditions typically involve heating the reactants in a suitable solvent like dimethylformamide (DMF). nih.gov

These synthetic methodologies provide a versatile platform for creating a library of hybrid compounds built around the this compound scaffold, allowing for systematic exploration of structure-activity relationships.

Computational and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory, DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of molecular systems, and its application to N-[4-(2-thienyl)-2-pyrimidinyl]thiourea is no exception. These computational studies offer a detailed perspective on the molecule's geometry, orbital energies, and electrostatic potential.

A representative comparison of typical bond lengths for the core moieties is presented below, based on general findings for related compounds.

BondTypical Theoretical Bond Length (Å)Typical Experimental Bond Length (Å)
C=S (Thiourea)1.67 - 1.691.66 - 1.68
C-N (Thiourea)1.37 - 1.401.35 - 1.39
C-N (Pyrimidine)1.33 - 1.381.32 - 1.37
C-C (Thiophene)1.37 - 1.441.36 - 1.43
C-S (Thiophene)1.72 - 1.751.70 - 1.74

Note: The data presented is illustrative and based on general values for related structures, not specific experimental data for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For pyrimidinyl thiourea (B124793) derivatives, the HOMO is often localized over the thiourea group and the thiophene (B33073) ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the pyrimidine (B1678525) ring, suggesting it is the likely site for nucleophilic attack. asianpubs.orgresearchgate.net

OrbitalConceptual Energy (eV)Primary Localization
HOMO-6.2 to -5.8Thiourea group, Thiophene ring
LUMO-2.5 to -2.1Pyrimidine ring
Egap3.7 to 3.3-

Note: The energy values are conceptual and representative for this class of compounds.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas signify positive electrostatic potential (electron-poor). Green and yellow regions represent intermediate potentials.

For this compound, the MEP map is expected to show the most negative potential (red) around the sulfur atom of the thiourea group and the nitrogen atoms of the pyrimidine ring, identifying them as prime sites for electrophilic attack. The hydrogen atoms of the thiourea's amino groups would exhibit a positive potential (blue), making them susceptible to nucleophilic interaction.

Integrating the findings from FMO analysis and MEP mapping allows for a comprehensive prediction of the electronic properties and reactivity of this compound. The relatively high energy of the HOMO suggests that the molecule can act as a good electron donor. The localization of the HOMO on the thiourea and thiophene moieties points to these as the centers of nucleophilicity.

The MEP analysis further refines this prediction, indicating that the sulfur atom is a key nucleophilic center. The LUMO's position on the pyrimidine ring, combined with the positive potential regions on the MEP map, identifies the pyrimidine ring as the primary electrophilic site within the molecule. Therefore, the molecule is predicted to engage in reactions where the thiourea or thiophene part interacts with electrophiles, and the pyrimidine ring interacts with nucleophiles.

Tautomeric Equilibrium and Stability Studies

Thiourea derivatives, including this compound, can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). This equilibrium is a significant aspect of their chemistry, as the dominant tautomer can influence the molecule's chemical and biological properties. jocpr.com

In the gas phase and in nonpolar solvents, the thiol form is often more stable for related heterocyclic thiones. However, in the solid state and in polar solvents, the thione form is generally the predominant species. nih.gov This shift is attributed to intermolecular interactions, such as hydrogen bonding, which favor the thione tautomer. Computational studies on similar 1,2,4-triazole-3-thiones have shown the thione form to be the most stable tautomer in the gas phase as well. nih.gov For pyrimidinyl thiourea derivatives, the thione form is typically considered the more stable and prevalent tautomer under most conditions. ias.ac.in

The stability of the thione tautomer is crucial as it can prevent spontaneous oxidation to the corresponding disulfide, which may be important for its biological activity. ias.ac.in The equilibrium between the thione and thiol forms can be influenced by factors such as solvent polarity and pH. jocpr.com

Computational Modeling of Tautomeric Preferences

Computational modeling serves as a powerful tool to investigate the structural nuances of molecules like this compound. A key area of this research is the study of tautomerism, a phenomenon where a molecule exists in readily interconvertible structural isomers. For pyrimidine derivatives, particularly those containing amino and thioamide groups, tautomeric equilibria are common and can significantly influence their chemical properties and biological activity. bohrium.commdpi.com

Theoretical parameters and quantum chemical methods are employed to characterize the molecular structure and study the equilibrium mechanisms between different tautomers. bohrium.com Molecular modeling data, including bond lengths, bond orders, and bond angles, can suggest the presence of a dynamic equilibrium between tautomeric forms. bohrium.com For related pyrimidine compounds, computational studies have successfully predicted the existence of multiple tautomers, providing a framework for understanding the potential tautomeric preferences of this compound. bohrium.com This involves the potential for proton migration between the nitrogen atoms of the pyrimidine ring and the thiourea moiety.

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug design to understand how ligands like this compound might interact with biological targets at the molecular level. Studies on related thiourea and pyrimidine derivatives have demonstrated the utility of this approach in identifying key binding modes and interactions. nih.govbiointerfaceresearch.com

The presence of the thiourea fragment in various heterocyclic structures has been shown to increase the binding affinity for selected protein receptors, suggesting its importance in molecular recognition. d-nb.info Docking studies on a wide range of thiourea derivatives have revealed that hydrogen bonding, electrostatic, and hydrophobic features are critical factors that influence their inhibitory activities against various enzymes. nih.gov

Ligand-Target Protein Interactions (e.g., Enzyme Active Sites)

Molecular docking studies on compounds structurally related to this compound have identified interactions with several important enzyme classes. The thiourea and pyrimidine scaffolds are recognized as key pharmacophores that can bind to the active sites of various proteins. For instance, pyrimidine-based thiourea derivatives have been docked into the active sites of enzymes like carbonic anhydrases, where the sulphonyl thiourea moiety interacts with zinc ions in the receptor. nih.gov Similarly, acyl thiourea derivatives show effective binding interactions with enzymes such as α-amylase and proteinase K. nih.gov

The table below summarizes potential protein targets for thiourea and pyrimidine derivatives based on computational studies, which could be relevant for this compound.

Target Protein/EnzymePotential Interacting ResiduesCompound Class Studied
NeuraminidaseNot specifiedThiourea derivatives nih.govresearchgate.net
Carbonic Anhydrases (hCA)Zinc ion (Zn²⁺)Sulphonyl thiourea derivatives nih.gov
BRAF (V600E) Protein KinaseNot specifiedN-Allylcarbamothioyl benzamides biointerfaceresearch.com
K-RasGlu371,3-bis(4-(trifluoromethyl)phenyl)thiourea biointerfaceresearch.com
Apoptosis signal-regulating kinase 1 (ASK1)Not specifiedPyridin-2-yl urea (B33335) inhibitors mdpi.com

Non-Covalent Binding Mechanisms (Hydrogen Bonds, π-π Interactions)

The stability of ligand-protein complexes is governed by various non-covalent interactions. researchgate.net For this compound, hydrogen bonds and π-π interactions are predicted to be the primary drivers of its binding.

Hydrogen Bonds: The thiourea moiety is an excellent hydrogen bond donor due to its N-H groups. mdpi.com These groups can form strong hydrogen bonds with acceptor residues (e.g., carboxylate or hydroxyl groups of Asp, Glu, Ser) in an enzyme's active site. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors. The formation of these bonds is crucial for the orientation and stabilization of the ligand within the binding pocket. researchgate.netresearchgate.net

In Silico Analysis of Molecular Properties

In silico methods are essential for predicting the physicochemical and pharmacokinetic properties of chemical compounds from their molecular structure before they are even synthesized. bohrium.com

Molecular Descriptors and Topological Properties

Quantum chemical calculations are frequently used to determine a range of molecular descriptors for pyrimidine and thiourea derivatives. These descriptors help to establish a quantitative structure-activity relationship (QSAR). bohrium.com They provide insight into the molecule's reactivity, stability, and electronic characteristics.

The following table details key molecular descriptors that are typically calculated for compounds in this class.

DescriptorSymbolDescription
Highest Occupied Molecular Orbital EnergyEHOMORepresents the electron-donating ability of a molecule.
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the electron-accepting ability of a molecule.
Energy GapΔEThe difference between ELUMO and EHOMO; relates to molecular stability.
Dipole MomentµMeasures the overall polarity of the molecule.
ElectronegativityχDescribes the power of an atom to attract electrons to itself.
Global HardnessηMeasures the resistance to change in the electron distribution.
Global SoftnessσThe reciprocal of global hardness; measures the capacity of an atom or group of atoms to receive electrons.

Prediction of Binding Affinities and Interactions

A primary goal of molecular docking and other in silico methods is the prediction of binding affinity, which quantifies the strength of the interaction between a ligand and its target protein. nih.gov This is often represented by a "docking score" or a calculated binding free energy (ΔG). mdpi.com

Computational models have shown a significant correlation between predicted binding affinities (e.g., docking scores) and experimentally determined inhibitory activities (e.g., pIC₅₀ values) for various thiourea and pyrimidine derivatives. nih.gov For example, a study on neuraminidase inhibitors found a strong correlation coefficient (r=0.846) between the predicted affinity and experimental data, validating the computational approach. nih.gov Such correlations are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. mdpi.comnih.gov The presence of the thiourea fragment has been noted to increase the predicted affinity for certain receptor proteins, highlighting its potential role in enhancing biological activity. d-nb.info

Third-Order Nonlinear Optical (NLO) Properties Theoretical Evaluation

Information regarding the theoretical evaluation of the third-order nonlinear optical (NLO) properties of this compound is not available in the public scientific literature based on the conducted search. Computational studies providing data on parameters such as static or dynamic second hyperpolarizabilities (γ) for this specific compound have not been identified.

Coordination Chemistry and Metal Complexation

Ligand Behavior of N-[4-(2-thienyl)-2-pyrimidinyl]thiourea

The way this ligand binds to metal ions is influenced by a combination of electronic and steric factors, as well as the nature of the metal ion itself. Thiourea (B124793) derivatives are known for their structural versatility as ligands due to their ability to act as both sigma (σ) donors and pi (π) acceptors. mdpi.comnih.gov

The thiourea core (-NH-C(S)-NH-) is the primary site for metal coordination in this compound. This group contains both soft (sulfur) and hard (nitrogen) donor atoms, allowing it to coordinate with a wide range of metal ions.

Sulfur Donor: The thiocarbonyl sulfur atom is the most common coordination site. researchgate.net As a soft donor, it preferentially binds to soft metal ions like Pd(II), Pt(II), Ag(I), and Au(III). Coordination typically occurs through the lone pair of electrons on the sulfur atom, leading to the formation of a stable metal-sulfur (M-S) bond. This interaction is often confirmed by a shift to lower frequencies of the C=S stretching band in the infrared (IR) spectrum of the resulting complex. researchgate.net

Nitrogen Donors: The nitrogen atoms of the thiourea moiety can also participate in coordination, although this is less common than sulfur coordination. In some cases, the ligand can act as a bidentate chelating agent, binding to a metal ion through both the sulfur and one of the adjacent nitrogen atoms. This mode of bonding is more likely with harder metal ions.

The presence of nucleophilic sulfur and nitrogen atoms allows for the formation of various binding modes with metal ions, contributing to the remarkable coordination abilities of thiourea derivatives. mdpi.comnih.gov

Beyond the thiourea group, the pyrimidine (B1678525) and thiophene (B33073) rings offer additional potential coordination sites.

Pyrimidine Moiety: The pyrimidine ring contains two nitrogen atoms which are potential Lewis base sites for metal coordination. These nitrogen atoms can participate in forming chelate rings, for example, by coordinating along with the thiourea's sulfur atom. The involvement of a pyrimidine nitrogen in coordination would result in a more rigid and stable complex structure. Compounds containing pyrimidine rings are known to be effective ligands in coordination chemistry. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.

This ligand readily forms complexes with a variety of transition metals. The synthesis often involves mixing a solution of the ligand with a solution of the metal chloride, nitrate, or acetate (B1210297) salt. mdpi.comnih.gov For example, complexes with Pd(II) and Pt(II) can be prepared using precursors like K₂PdCl₄ and K₂PtCl₄. researchgate.netnih.gov Similarly, Cu(II), Ni(II), Ag(I), and Au(III) complexes have been synthesized from their respective chloride or triflate salts. nih.govtjnpr.org

The characterization of these newly formed complexes relies on a suite of analytical techniques:

Elemental Analysis: To confirm the stoichiometry of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in vibrational frequencies, particularly for the C=S and N-H bonds of the thiourea moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes. The chemical shifts of protons near the coordination sites, such as the N-H protons, often change significantly upon complexation. nih.gov

Electronic (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere. researchgate.net

Table 1: Typical Spectroscopic Data for Thiourea-Metal Complexes
TechniqueObservation in Free LigandChange Upon ComplexationInference
FTIRν(C=S) band around 700-850 cm⁻¹Shifts to lower frequencyCoordination through the sulfur atom
FTIRν(N-H) band around 3100-3400 cm⁻¹Shifts to lower or higher frequencyInvolvement/non-involvement of nitrogen in coordination
¹H NMRN-H proton signalDownfield shiftCoordination of the thiourea group
UV-VisLigand-centered π→π* transitionsAppearance of new d-d or charge-transfer bandsConfirmation of complex formation and information on geometry

The stoichiometry of the resulting complexes, which is the ratio of metal to ligand (M:L), can vary. Common stoichiometries include 1:1 and 1:2. nih.govresearchgate.net The geometry of the complex is determined by the coordination number of the metal ion and the nature of the ligands.

Square Planar: Commonly observed for d⁸ metal ions such as Pd(II), Pt(II), and Au(III). researchgate.netnih.gov In a 1:2 complex, two thiourea ligands might coordinate to the metal center.

Tetrahedral: Often seen with d¹⁰ ions like Ag(I) or in some Co(II) complexes. researchgate.netnih.gov For instance, a silver center can have a distorted tetrahedral geometry when coordinated by two bidentate thiourea ligands. nih.gov

Octahedral: Typical for metal ions like Ni(II) and Mn(II), which have a coordination number of six. researchgate.net

The final geometry is a result of a balance between the electronic preferences of the metal ion and the steric demands of the ligands.

Structural Analysis of Metal Complexes

For analogous thiourea complexes, structural analyses have confirmed the coordination modes. For example, in platinum(II) complexes with related N-benzoyl-N',N'-dibenzyl thiourea ligands, X-ray diffraction shows the Pt(II) atom in a square-planar geometry, coordinated by two sulfur and two oxygen atoms from two chelating ligands. nih.gov In silver(I) complexes, the silver atom has been found in a distorted tetrahedral environment, coordinated through both sulfur and another donor atom (like phosphorus in phosphine-thiourea ligands). nih.gov

These structural studies confirm that the thiourea ligand can act as either a monodentate ligand (coordinating only through the sulfur atom) or as a bidentate S,N- or S,O-chelating ligand, depending on the other functional groups present. researchgate.netnih.gov For this compound, chelation involving the sulfur of the thiourea and a nitrogen of the pyrimidine ring is a plausible coordination mode that would lead to stable five- or six-membered chelate rings.

Table 2: Common Geometries and Metal Ions for Thiourea Complexes
GeometryTypical Metal IonsCoordination NumberExample Stoichiometry (M:L)
Square PlanarPd(II), Pt(II), Ni(II), Au(III)41:2 (bidentate ligand), 1:4 (monodentate ligand)
TetrahedralAg(I), Co(II), Cu(I)41:2 (bidentate ligand), 1:4 (monodentate ligand)
OctahedralNi(II), Mn(II), Co(II)61:2 or 1:3 (with other ligands filling sites)
LinearAg(I), Au(I)21:2 (monodentate ligand)

Despite a comprehensive search of available scientific literature, no specific research articles detailing the coordination chemistry, X-ray crystallography, spectroscopic characterization, or catalytic applications of metal complexes specifically involving the compound This compound could be located.

The search yielded general information on the coordination behavior of other thiourea derivatives, outlining common methodologies for the characterization of their metal complexes. These include:

Spectroscopic Characterization (FTIR, NMR, UV-Vis): These methods are routinely employed to elucidate the nature of the coordination bonds.

FTIR spectroscopy helps in identifying the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (such as C=S and N-H) upon complexation.

NMR spectroscopy provides insights into the structure of the complex in solution and can confirm the binding of the ligand to the metal ion through changes in the chemical shifts of protons and carbons near the coordination sites.

UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes, which can provide information about the coordination environment of the metal ion.

Catalysis: Metal complexes of various thiourea derivatives have been investigated for their potential applications as catalysts in a range of organic reactions.

However, without any published research focused specifically on this compound, it is not possible to provide the detailed, scientifically accurate article as requested in the provided outline. The generation of data tables and detailed research findings for this specific compound is therefore not feasible at this time.

Should research on the coordination chemistry and catalytic applications of this compound become available in the future, this topic can be revisited.

Mechanistic Biological Investigations in Vitro and Molecular Level

Enzyme Inhibition Studies

The core structure of N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, combining a thiophene (B33073) ring, a pyrimidine (B1678525) core, and a thiourea (B124793) group, has been the subject of various enzymatic inhibition studies. Research into this compound and its structural analogues has demonstrated a capacity to interact with and inhibit a range of enzymes critical to different biological pathways.

Thiourea derivatives featuring a thienyl-pyrimidine scaffold have been identified as potential inhibitors of carbohydrate-hydrolyzing enzymes, which are key targets in managing hyperglycemia. The inhibition of enzymes like α-glucosidase and α-amylase can delay carbohydrate digestion and consequently lower postprandial blood glucose levels.

Research has shown that compounds structurally related to this compound exhibit significant inhibitory activity. For instance, a thiourea derivative incorporating a 4-(thiophen-2-yl)-dihydropyridinone structure, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, demonstrated notable inhibition of α-glucosidase, with activity comparable to the standard drug acarbose. nih.gov Another related compound, 4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-amine, which is a precursor amine to the thiourea derivative, showed potent multitarget inhibitory activity, including strong inhibition against α-glucosidase with a half-maximal inhibitory concentration (IC₅₀) of 24.06 nM.

Inhibitory Activity of Related Compounds against α-Glucosidase
CompoundTarget EnzymeIC₅₀ Value
1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthioureaα-Glucosidase12.94 mM
4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-amineα-Glucosidase24.06 nM

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. researchgate.net The inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com Studies on various heterocyclic compounds containing thiourea have explored their potential as cholinesterase inhibitors.

While direct inhibitory data for this compound is not extensively documented, research on related structures provides insight into its potential activity. For example, a series of homobivalent molecules featuring bis-N-thiourea-alkylene spacers demonstrated significant BChE inhibitory activity, with some analogues achieving IC₅₀ values in the submicromolar range (0.7–0.8 μM). mdpi.com These compounds were noted to have selectivity for BChE over AChE. mdpi.com Furthermore, the use of thiourea in the synthesis of tetrahydropyrimidines has yielded compounds with both AChE and BChE inhibitory activity, underscoring the potential of the combined pyrimidine-thiourea scaffold in designing cholinesterase inhibitors. nih.gov

Cholinesterase Inhibitory Activity of Related Thiourea Compounds
Compound SeriesTarget EnzymeReported IC₅₀ Range
Bis-amiridines with bis-N-thiourea-alkylene spacers (m = 3-6)Butyrylcholinesterase (BChE)0.7 - 0.8 µM

Thiourea and its derivatives are well-established inhibitors of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. taylorandfrancis.comdroracle.ai TPO catalyzes the iodination and coupling of tyrosine residues on the thyroglobulin protein, essential steps in the production of thyroxine (T4) and triiodothyronine (T3). taylorandfrancis.com

The inhibitory mechanism of thiourea-based compounds involves acting as a substrate for the TPO-iodide complex. In the presence of iodide, TPO oxidizes thiourea, which effectively traps the oxidized iodine species, preventing it from being incorporated into thyroglobulin. nih.gov This action is reversible and dependent on the presence of iodide. nih.govnih.gov Drugs like propylthiouracil (B1679721) (PTU), a thiourea derivative, function through this mechanism to reduce thyroid hormone production in hyperthyroidism. taylorandfrancis.com Given its core thiourea structure, this compound is predicted to exhibit a similar mechanism of TPO inhibition, although specific kinetic studies on this particular compound are not widely available.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The thienopyrimidine scaffold, present in the target compound, is a known "privileged structure" in kinase inhibitor design. researchgate.net

BRAF (V600E) Protein Kinase: The V600E mutation in the BRAF kinase leads to constitutive activation of the MAPK signaling pathway and is prevalent in many cancers, including melanoma. nih.gov Virtual screening and chemical synthesis have identified N-(thiophen-2-yl) benzamide (B126) derivatives, which are structurally analogous to the subject compound, as potent inhibitors of BRAF(V600E). One lead compound from these studies demonstrated an IC₅₀ value of approximately 2.01 μM. nih.gov Molecular docking studies of other pyrimidine derivatives have also suggested favorable interactions within the BRAF(V600E) active site, supporting the potential for this structural class to act as inhibitors. d-nb.info

Cyclin-Dependent Kinases 4 and 6 (CDK4/6): CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase by phosphorylating the retinoblastoma (Rb) protein. nih.gov Inhibitors of CDK4/6 are an important class of anticancer agents. While specific data on this compound is limited, thieno[2,3-d]pyrimidine (B153573) derivatives have been broadly explored as inhibitors of various protein kinases, indicating the potential of this core scaffold to be adapted for CDK4/6 inhibition. researchgate.netnih.gov

Ras proteins are small GTPases that function as molecular switches in signaling pathways controlling cell growth, proliferation, and survival. d-nb.info Mutations in Ras genes are among the most common drivers of human cancers, making them a high-priority therapeutic target. However, direct inhibition of Ras has proven to be exceptionally challenging. nih.gov

While research into direct inhibitors is ongoing, some pyrimidine-containing scaffolds have been investigated for their potential to modulate Ras activity. A patent for pyrazolopyrimidine compounds as Ras modulators suggests that the pyrimidine core can be utilized in this context. google.com However, there is currently a lack of specific published research demonstrating the inhibition of Ras-related GTPases by this compound or its close analogues.

Protein and DNA Binding Interactions

The biological activity of a compound is fundamentally linked to its ability to bind to molecular targets like proteins and nucleic acids. The thiourea moiety is known for its ability to form hydrogen bonds, which can facilitate strong interactions within the ATP binding sites of enzymes like kinases.

Molecular docking studies on thioureide derivatives of a closely related 4-(thien-2-yl)-3-aminopyridine-2(1H)-one core structure have provided significant insights. These computational analyses revealed that the inclusion of a thiourea fragment enhances the affinity of the molecule for its target protein, a receptor associated with antithrombotic activity. d-nb.info This suggests that the thiourea group in this compound plays a crucial role in protein binding and subsequent biological activity. d-nb.info Similar docking studies on other thiourea derivatives have shown specific binding orientations within the active sites of various enzymes, reinforcing the importance of this functional group in molecular recognition. nih.gov

Currently, there are no specific published studies detailing the direct binding interactions of this compound with DNA.

Molecular Mechanisms of DNA Intercalation or Groove Binding

While direct evidence for DNA intercalation or groove binding by this compound itself is limited, the broader class of thiourea derivatives and molecules with similar structural motifs have been investigated for their DNA interaction capabilities. Small molecules can interact with DNA through non-covalent means, such as fitting into the minor or major grooves, which displaces water molecules. beilstein-journals.org This binding is often facilitated by the molecule's shape and the presence of heterocyclic and aromatic rings that allow for a snug fit. beilstein-journals.org

Molecular modeling studies on related compounds, such as symmetrical bisbenzimidazoles, have shown their potential to dock into the minor groove of DNA. beilstein-journals.org The interaction is typically characterized by the molecule binding to the edges of base pairs, often with a preference for A-T rich regions in the minor groove. beilstein-journals.org Techniques like fluorescence spectroscopy, specifically the displacement of known DNA binders like Hoechst 33258, are used to confirm groove-binding activity. beilstein-journals.org Hydrophobic interactions are considered to play a significant role in stabilizing the binding of these molecules within the DNA groove. beilstein-journals.org

Interaction with Thiol-Containing Proteins

Thiourea derivatives are known to interact with various proteins, and their sulfur atom plays a crucial role in these interactions. The nucleophilic nature of the sulfur and nitrogen atoms in the thiourea moiety allows for the formation of hydrogen bonds, which can lead to various binding modes with metal ions in proteins. mdpi.com

One important class of target proteins for thiourea derivatives are carbonic anhydrases (CAs). The sulfonamide group, a related functional group, is a known inhibitor of CA enzymes. nih.gov The thiourea moiety, being a modification of the sulfonamide, is also thought to possess inhibitory activity against these enzymes. nih.gov Studies on sulphonyl thiourea derivatives have shown that the thiourea moiety can be deeply accommodated in the active site of carbonic anhydrases and interact with the zinc ions essential for their catalytic activity. nih.gov

In Vitro Cytotoxicity Studies (Focus on cellular mechanisms)

Cell Proliferation Inhibition in Specific Cell Lines

Thiourea derivatives have demonstrated significant potential in inhibiting the growth of various cancer cell lines. mdpi.com this compound and its analogs have been evaluated for their cytotoxic effects against a range of human cancer cell lines.

For instance, certain sulphonyl thiourea derivatives containing a 4,6-diarylpyrimidine ring have shown notable cytotoxic activity against human breast adenocarcinoma (MCF-7), human liver adenocarcinoma (HepG2), human cervical epithelial carcinoma (HeLa), and human lung adenocarcinoma (A549) cells. nih.gov Similarly, other studies on halogenated thiourea derivatives have reported efficacy against solid tumors like SW480 and SW620 (colon), PC3 (prostate), and hematological malignancies such as K-562. researchgate.net The cytotoxic activity of these compounds is often compared to standard chemotherapeutic drugs like cisplatin. nih.gov

In Vitro Cytotoxicity of Selected Thiourea Derivatives
Compound TypeCell Lines TestedObserved EffectReference
Sulphonyl thiourea derivatives with 4,6-diarylpyrimidineMCF-7, HepG2, HeLa, A549Remarkable cytotoxic activity nih.gov
Halogenated thiourea derivativesSW480, SW620, PC3, K-562High cytotoxicity, in some cases more effective than cisplatin researchgate.netnih.gov
Palladium(II) heterocyclic thiourea complexesLoVo, MCF-7Potent cytotoxic activity researchgate.net
Thieno[2,3-d]pyrimidine derivativesMDA-MB-435 (melanoma)Significant cytotoxic activity researchgate.net

Mechanism of Action at the Cellular Level (e.g., cell cycle effects)

The cytotoxic effects of thiourea derivatives are often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). Flow cytometry analysis of cells treated with N-acyl thiourea derivatives has shown that these compounds can cause cell cycle arrest, particularly in the G0/G1 phase. mdpi.com This arrest prevents the cells from progressing to the S phase, thereby inhibiting DNA replication and cell division. mdpi.com

Furthermore, some thiourea derivatives have been shown to induce apoptosis. For example, certain compounds were found to induce late apoptosis in colon cancer cell lines (SW480 and SW620) and in K-562 leukemia cells. nih.gov The induction of apoptosis is a key mechanism by which many anticancer agents eliminate tumor cells.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Correlation of Structural Modifications with Molecular Interaction Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds to create more potent and selective drugs. For thiourea derivatives, SAR studies have provided valuable insights into the features that govern their interactions with biological targets.

In the context of carbonic anhydrase inhibition, modifications to the aromatic rings of sulphonyl thiourea derivatives have been shown to significantly affect their inhibitory activity. For example, changing a chloro group to a bromo group at a specific position on the benzene (B151609) ring can lead to a decrease in the inhibitory potency against the hCA IX isoform. nih.gov This highlights the importance of the nature and position of substituents on the aromatic rings for potent enzyme inhibition. nih.gov

The presence of specific functional groups can also enhance cytotoxic activity. For instance, pyridine (B92270) derivatives containing -OCH3, -OH, -C=O, and NH2 groups have shown superior antiproliferative activity against various human cancer cell lines. mdpi.com Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower antiproliferative activity. mdpi.com These findings underscore the delicate balance of electronic and steric factors that determine the biological efficacy of these compounds.

Structure-Activity Relationship Highlights for Thiourea Derivatives
Structural ModificationEffect on Biological ActivityTarget/AssayReference
Substitution on the benzene ring (e.g., Cl vs. Br)Alters inhibitory activity against carbonic anhydrase (hCA IX)Enzyme Inhibition Assay nih.gov
Presence of -OCH3, -OH, -C=O, NH2 groups in pyridine derivativesEnhances antiproliferative activityCancer Cell Line Cytotoxicity mdpi.com
Presence of halogen atoms or bulky groups in pyridine derivativesDecreases antiproliferative activityCancer Cell Line Cytotoxicity mdpi.com

Elucidation of Pharmacophore Features

While a specific, experimentally determined pharmacophore model for this compound is not extensively detailed in the available scientific literature, analysis of its structural components and comparison with related pyrimidine and thiourea derivatives allow for the elucidation of its key pharmacophoric features. These features are crucial for its molecular interactions and biological activity. The essential pharmacophoric elements are derived from the spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions within the molecule.

The core structure of this compound comprises a pyrimidine ring linked to a thiophene ring and a thiourea group. Each of these moieties contributes distinct chemical properties that define the molecule's interaction profile with biological targets.

Key Pharmacophoric Features:

Hydrogen Bond Acceptors (HBA): The pyrimidine ring contains two nitrogen atoms which are characteristic hydrogen bond acceptors. These sites can form hydrogen bonds with corresponding donor groups in a receptor's binding pocket. The sulfur atom of the thiourea group can also act as a hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The thiourea moiety (-NH-C(=S)-NH-) possesses two N-H groups that serve as crucial hydrogen bond donors. These donors are pivotal for anchoring the molecule within a binding site through specific hydrogen bonding interactions.

Aromatic Ring: The thiophene ring is an aromatic feature that can participate in π-π stacking or other aromatic interactions with complementary aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the target site.

The spatial relationship between these features is critical for biological activity. The thiourea linker provides flexibility, allowing the pyrimidine and thiophene rings to adopt a conformation that is optimal for binding. Molecular docking studies on analogous pyrimidine-thiourea compounds have often highlighted the importance of the thiourea group in forming key hydrogen bonds that orient the molecule correctly within the active site of a target protein. The combination of hydrogen bonding capabilities and hydrophobic interactions defines the pharmacophore of this class of compounds.

The elucidated features are summarized in the interactive data table below.

Pharmacophore FeatureStructural MoietyDescription of Interaction
Hydrogen Bond Acceptor (HBA)Pyrimidine NitrogensAccept hydrogen bonds from donor groups in the receptor site.
Hydrogen Bond Acceptor (HBA)Thiourea SulfurCan accept hydrogen bonds, contributing to binding affinity.
Hydrogen Bond Donor (HBD)Thiourea N-H groupsDonate hydrogen bonds to acceptor groups in the receptor, crucial for anchoring.
Hydrophobic RegionThiophene RingEngages in hydrophobic and van der Waals interactions with nonpolar residues.
Hydrophobic RegionPyrimidine RingContributes to hydrophobic interactions within the binding pocket.
Aromatic FeatureThiophene RingCan participate in π-π stacking with aromatic amino acid residues.

This theoretical pharmacophore model provides a framework for understanding the structure-activity relationships of this compound and serves as a basis for the design of new analogs with potentially enhanced biological activities.

Potential Non Pharmaceutical and Advanced Material Applications

Agrochemical Research Applications

The inherent structural features of N-[4-(2-thienyl)-2-pyrimidinyl]thiourea suggest a potential for exploration within the agrochemical sector. Both pyrimidine (B1678525) and thiourea (B124793) derivatives have a long history of use and investigation as active ingredients in various agricultural products.

Thiourea and its derivatives are recognized for their roles in pesticide formulations, where they can inhibit the growth and reproduction of pathogens. researchgate.netnih.gov Similarly, numerous pyrimidine derivatives have been synthesized and evaluated for their insecticidal activities against a range of pests. nih.govnih.gov The combination of these two pharmacophores within a single molecule, as seen in this compound, presents a logical, yet currently unexplored, candidate for screening against fungal plant pathogens and insect pests. The thienyl group, a sulfur-containing aromatic ring, is also a common substituent in bioactive molecules and could modulate the biological activity profile of the compound.

A detailed investigation into the fungicidal and insecticidal properties of this compound would require systematic screening against a panel of relevant agricultural pests and pathogens. Such studies would be necessary to determine any potential efficacy and to establish a structure-activity relationship.

Beyond crop protection, thiourea-containing compounds have been investigated for their role in plant growth regulation. Research has shown that thiourea can influence various physiological processes in plants, although the specific effects can be concentration-dependent and vary among plant species. Pyrimidine derivatives have also been explored as plant growth regulators. The unique electronic and structural characteristics of this compound could potentially influence plant hormonal pathways or other metabolic processes, leading to effects on seed germination, root development, or stress tolerance.

To ascertain any plant growth regulatory effects, this compound would need to be subjected to a variety of bioassays on different plant species, assessing parameters such as germination rates, shoot and root elongation, and biomass accumulation.

Materials Science and Optoelectronic Applications

The presence of sulfur and aromatic heterocyclic rings in this compound makes it an interesting, albeit unexamined, candidate for applications in materials science, particularly in the development of advanced polymers and optical materials.

A significant area of materials science is the development of high refractive index polymers (HRIPs) for applications in lenses, optical films, and other optoelectronic devices. The incorporation of sulfur atoms is a well-established strategy for increasing the refractive index of a polymer due to sulfur's high molar refraction. semanticscholar.org Poly(thiourea)s, a class of polymers synthesized from thiourea derivatives, are known to exhibit high refractive indices. researchgate.net

The structure of this compound, with its two sulfur atoms and multiple aromatic rings (thiophene and pyrimidine), contains the necessary components that contribute to a high refractive index. Theoretically, this compound could serve as a monomer or a building block for the synthesis of novel poly(thiourea)s or be incorporated into other polymer backbones to enhance their optical properties.

Table 1: Factors Contributing to High Refractive Index in Polymers

FeatureContribution to Refractive Index
High Sulfur Content Increases molar refractivity.
Aromatic Rings High electron density contributes to polarizability.
High Density Generally leads to a higher refractive index.
Low Molar Volume Contributes to a higher refractive index.

Experimental work would be required to synthesize polymers from this compound and to characterize their refractive indices and other optical properties.

The thiourea moiety is known for its ability to form hydrogen bonds and coordinate with metal ions. This has led to the development of thiourea-based molecules as chemical sensors for anions and metal cations. The interaction between the sensor molecule and the analyte can lead to a detectable change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

The combination of the thiourea group with the thienyl and pyrimidinyl rings in this compound provides multiple sites for potential interactions with analytes. The aromatic rings could also be functionalized to tune the electronic properties and enhance the signaling response. Therefore, this compound represents a theoretical scaffold for the design of new chemosensors.

The development of this compound as a sensor would involve studying its binding affinity and selectivity for various ions and observing the resulting spectroscopic changes.

Analytical Chemistry Applications

In the realm of analytical chemistry, compounds with specific functional groups that can selectively interact with certain analytes are of great interest. The thiourea group in this compound, with its sulfur and nitrogen atoms, has the potential to act as a ligand for complexation with metal ions. This property could be exploited for applications such as solid-phase extraction for the preconcentration of trace metals from environmental samples or in the development of ion-selective electrodes.

Further research would be necessary to explore the coordination chemistry of this compound with various metal ions and to evaluate its potential for use in analytical separation and detection methods.

Information regarding this compound and its specified applications is not available in the public domain.

Following a comprehensive search for scientific literature and data, no specific information was found concerning the use of the chemical compound this compound in the following applications:

As a reagent for ion determination

In chromatographic separations and detection

For the chemosensing of metal ions

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this specific subject as per the user's request due to the absence of relevant data.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Strategies for Specific Molecular Interactions

Future research will likely focus on systematic modifications of the N-[4-(2-thienyl)-2-pyrimidinyl]thiourea core to enhance potency and selectivity for specific biological targets. The thiourea (B124793) linker is a particularly attractive site for modification due to its role as a versatile building block for creating derivatives with improved ligand-binding capabilities. biointerfaceresearch.com Strategic derivatization can be aimed at several key areas:

Substitution on the Thiophene (B33073) Ring: Introducing various substituents (e.g., halogens, alkyl, or aryl groups) on the thiophene ring can modulate the compound's lipophilicity and electronic properties, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Modification of the Pyrimidine (B1678525) Ring: The pyrimidine moiety offers multiple positions for substitution. Adding functional groups can create new hydrogen bond donors or acceptors, leading to more specific and stronger interactions with target enzymes or receptors. nih.gov Research on similar pyrimidine-thiourea structures has shown that such modifications are crucial for enhancing antitumor activities. nih.gov

Acylation of the Thiourea Group: Converting the thiourea to an N-acylthiourea is a promising strategy. Acylthioureas are known to have a wide range of pharmaceutical applications and their N, O, and S donor atoms can afford effective binding interactions with biological targets. nih.gov This approach has been used to synthesize various heterocyclic acylthioureas with significant biological potential. researchgate.net

These derivatization strategies will be instrumental in developing compounds with tailored activities, moving from broad-spectrum effects to highly targeted therapeutic actions.

Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of bioactive compounds. For this compound and its analogs, advanced computational modeling can provide deep insights into their mechanisms of action and guide the synthesis of more effective derivatives.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound derivatives with various biological targets. For instance, docking studies on similar thiourea compounds have successfully identified key interactions with enzymes like vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in tumor progression. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. nih.gov This allows researchers to predict the activity of yet-unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Pharmacophore Modeling: By identifying the essential spatial arrangement of functional groups required for biological activity, pharmacophore models can guide the design of new molecules with a higher probability of being active.

The integration of these computational methods will create a synergistic feedback loop with synthetic chemistry, enabling a more rational, cost-effective, and efficient drug design process.

Development of this compound-based Hybrid Materials

The functional groups within this compound, particularly the sulfur and nitrogen atoms, make it an excellent candidate for incorporation into advanced hybrid materials. These materials could unlock novel applications beyond the traditional therapeutic scope.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms can act as coordination sites for metal ions, enabling the formation of complex coordination polymers or MOFs. These materials could have applications in catalysis, gas storage, or as targeted delivery systems for other therapeutic agents.

Functionalized Nanoparticles: The compound could be grafted onto the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles). Such functionalization could be used to develop targeted drug delivery systems, diagnostic sensors, or new antimicrobial surfaces.

Corrosion Inhibitors: The acyl thiourea scaffold, a derivative of the core structure, is known to be a precursor for effective corrosion inhibitors. nih.gov This suggests that this compound and its derivatives could be explored for industrial applications in protecting metals from degradation.

Investigation of Less Explored Biological Targets and Non-Therapeutic Mechanisms

While much of the focus on thiourea derivatives has been on anticancer properties, the this compound scaffold holds potential against a wider array of biological targets. biointerfaceresearch.commdpi.com Future research should aim to broaden the scope of biological evaluation.

Enzyme Inhibition: Beyond cancer-related kinases, this class of compounds could be screened against other enzymes. For example, pyrimidine-linked acylthiourea derivatives have shown potent inhibitory activity against α-amylase and proteinase K. nih.gov Other potential targets include InhA, an essential enzyme in M. tuberculosis, which has been successfully targeted by other thiourea derivatives. mdpi.com

Antimicrobial and Antiviral Activity: The thiourea moiety is present in many compounds with known antimicrobial, antifungal, and antiviral properties. biointerfaceresearch.comnih.gov Systematic screening of this compound and its new derivatives against a wide range of pathogens could reveal novel anti-infective agents. nih.gov

Agricultural Applications: Certain acylthioureas containing a pyrimidinyl group have demonstrated herbicidal and plant growth regulatory activities. biointerfaceresearch.comresearchgate.net This opens an avenue for developing new agrochemicals based on the this compound structure.

This expanded screening will diversify the potential applications of this chemical family, potentially leading to breakthroughs in infectious diseases, agriculture, and enzymology.

Sustainable Synthesis and Green Chemistry Approaches

As the environmental impact of chemical synthesis becomes a greater concern, the development of green chemistry approaches for producing this compound and its derivatives is crucial.

Future research will focus on methodologies that reduce waste, avoid hazardous reagents, and improve energy efficiency. Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives. Studies have demonstrated the successful synthesis of thiourea derivatives using greener solvents like cyrene or in deep eutectic solvent systems, which can often be recovered and reused. nih.govrsc.org

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without a catalyst, under mild conditions such as ambient temperature or gentle heating. researchgate.net Solvent- and catalyst-free methods for producing thiourea derivatives have been reported, offering a significant reduction in chemical waste. researchgate.net

One-Pot Synthesis: Designing multi-step reactions to occur in a single reaction vessel. This approach, which has been successfully used for nitroaryl thioureas, reduces the need for intermediate purification steps, saving time, resources, and minimizing solvent use. nih.govmdpi.com

Adopting these green chemistry principles will not only make the synthesis of these valuable compounds more environmentally friendly but also potentially more cost-effective and scalable for industrial production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(2-thienyl)-2-pyrimidinamine with thiocyanate derivatives (e.g., ammonium thiocyanate) in polar solvents (e.g., ethanol or DMF) under reflux. Catalyst choice (e.g., HCl or acetic acid) and reaction time (6–24 hours) significantly impact yield (typically 60–85%) and purity . Purification via recrystallization or column chromatography is critical to remove unreacted starting materials.

Q. How does the presence of the 2-thienyl substituent affect the compound’s electronic properties compared to other pyrimidinylthiourea derivatives?

  • Methodology : Computational studies (DFT calculations) and spectroscopic analyses (UV-Vis, NMR) reveal that the electron-rich 2-thienyl group enhances π-π stacking interactions and polarizability. Compared to methyl or trifluoromethyl substituents, the thienyl group increases lipophilicity (logP ≈ 2.5) and modulates redox behavior, as shown by cyclic voltammetry .

Q. What spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) are most effective for characterizing this compound’s structure and confirming regiochemistry?

  • Methodology :

  • 1H/13C NMR : Assign peaks for thienyl protons (δ 6.8–7.5 ppm) and pyrimidine NH/thiourea protons (δ 8.5–10.2 ppm) .
  • IR : Confirm thiourea C=S stretching (1250–1350 cm⁻¹) and pyrimidine ring vibrations (1550–1650 cm⁻¹) .
  • X-ray crystallography : Resolves regiochemistry, revealing planar pyrimidine-thienyl conjugation and intermolecular hydrogen bonds (N–H···S) critical for stability .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data observed across different cancer cell lines for this compound?

  • Methodology :

  • Dose-response profiling : Compare GI50 values in diverse cell lines (e.g., MCF-7 vs. HepG2) under standardized conditions (e.g., 48–72 hr exposure, MTT assay) .
  • Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation (DCFH-DA assay) to identify cell-type-specific pathways .
  • Pharmacokinetic analysis : Evaluate metabolic stability (e.g., microsomal assays) to rule out artifacts from differential compound degradation .

Q. How can computational methods (e.g., molecular docking, QSAR) be applied to predict and optimize the compound’s interaction with potential enzyme targets?

  • Methodology :

  • Molecular docking : Simulate binding to kinases (e.g., EGFR or CDK2) using AutoDock Vina. The thiourea moiety forms hydrogen bonds with catalytic lysine residues, while the thienyl group occupies hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC50 data to design derivatives with enhanced inhibitory potency .

Q. What experimental evidence exists for the proposed mechanism of apoptosis induction by this compound in hematological versus solid tumor models?

  • Methodology :

  • Western blotting : Validate caspase-3/9 activation and PARP cleavage in leukemia cells (e.g., K562) versus solid tumors (e.g., A549) .
  • Transcriptomic profiling : RNA-seq reveals upregulation of pro-apoptotic genes (e.g., BAX, PUMA) in hematological models but not in adherent solid tumors, suggesting microenvironment-dependent effects .
  • In vivo validation : Use xenograft models to compare tumor regression rates and histological apoptosis markers (TUNEL assay) .

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